![molecular formula C14H18ClFO B1328083 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane CAS No. 898761-33-6](/img/structure/B1328083.png)
7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane
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Description
Synthesis Analysis
The synthesis of related halogenated compounds involves several steps, including hydrogenolysis, reduction, and regioselective reactions. For instance, the palladium-catalyzed hydrogenolysis of 7-fluoro-1-phenylbicyclo[4.1.0]heptanes shows regioselectivity, favoring the cleavage of the C1–C6 bond and elimination of the endo-halogen . Another example is the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, which involves masking a double bond through reduction, followed by regioselective deprotonation, methylation, and regeneration of the double bond via selenation, oxidation, and syn-elimination . These methods could potentially be adapted for the synthesis of "7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane."
Molecular Structure Analysis
The molecular structure of halogenated compounds is often complex and requires careful analysis. The synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, was confirmed by 1H NMR and MS spectrum . Similarly, the structure of "7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane" would likely be confirmed using similar analytical techniques.
Chemical Reactions Analysis
The chemical reactions of halogenated compounds can vary significantly depending on the structure and substituents. The research on (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a chiral resolution reagent, shows that it reacts with a variety of α-chiral primary and secondary amines through regioselective ring-opening . This suggests that the presence of fluorine can influence the reactivity and selectivity of chemical reactions, which could be relevant for the reactions of "7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane."
Physical and Chemical Properties Analysis
While the physical and chemical properties of "7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane" are not directly discussed, the properties of similar compounds can provide some insights. Halogenated compounds often have unique properties due to the presence of halogen atoms, which can affect their boiling points, solubility, and reactivity. The synthesis and reactions of the compounds in the provided papers suggest that they are likely to be used in pharmaceutical applications, indicating a level of stability and reactivity suitable for medicinal chemistry .
Scientific Research Applications
Catalytic Hydrogenolysis
A study explored the palladium-catalyzed hydrogenolysis of cyclopropane rings in related compounds, which might be applicable to 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane. This process is crucial for producing specific phenylcycloheptanes, indicating its utility in synthesizing complex organic structures (Isogai, Sakai, & Kosugi, 1986).
Intermediate in Anticancer Drugs Synthesis
7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane serves as an intermediate in synthesizing biologically active anticancer drugs. A research highlighted the efficient synthesis of related compounds, vital for developing new pharmaceuticals (Jianqing Zhang, Duan, Xiong, Zhuang, & Tang, 2019).
Quantum Chemical Studies
Quantum chemical studies on molecules like 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane are essential for understanding their molecular geometry and chemical reactivity. Such research aids in predicting how these compounds interact in various chemical and biological systems (Satheeshkumar, Sayın, Kaminsky, & JayarampillaiRajendra Prasad, 2017).
Synthesis of Halogenated Thiadiazoles
The compound's structure can be utilized in synthesizing halogenated thiadiazoles, indicating its relevance in preparing compounds with potential medicinal properties (Yoon, Cho, & Kim, 1998).
Preparation in Heterocyclic Chemistry
The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a compound structurally related to 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane, highlights its significance in the field of heterocyclic chemistry, especially for developing novel compounds (Kiely, 1991).
Cytotoxic Studies
Research on similar compounds shows their potential cytotoxicity against cancer cells, suggesting that 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane could be explored for similar properties (Satheeshkumar, Shankar, Kaminsky, Kalaiselvi, Padma, & JayarampillaiRajendra Prasad, 2016).
properties
IUPAC Name |
7-chloro-1-(3-fluoro-4-methylphenyl)heptan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFO/c1-11-7-8-12(10-13(11)16)14(17)6-4-2-3-5-9-15/h7-8,10H,2-6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQIRTSXUDZEOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCCCCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645162 |
Source
|
Record name | 7-Chloro-1-(3-fluoro-4-methylphenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane | |
CAS RN |
898761-33-6 |
Source
|
Record name | 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898761-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-1-(3-fluoro-4-methylphenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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